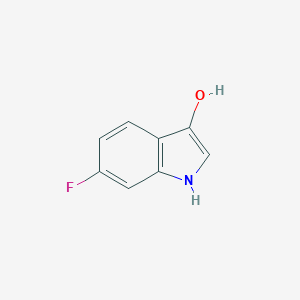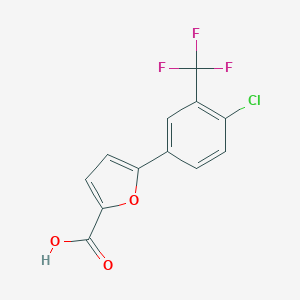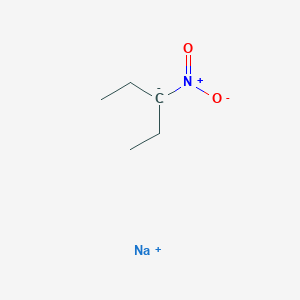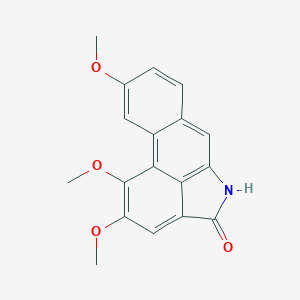
马兜铃内酰胺 BIII
描述
Synthesis Analysis
The synthesis of Aristolactam BIII, along with other aristolactams, can be achieved through a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction, efficiently producing natural aristolactams such as Aristolactam BII (cepharanone B), Aristolactam BIII, Aristolactam FI (piperolactam A), N-methyl piperolactam A, and sauristolactam (Kim et al., 2008). Another approach involves a bimetallic Rh(III)/Ag(I) relay catalysis for the efficient construction of relevant molecular frameworks, highlighting a method applied in the rapid total synthesis of aristolactam BII, which shares close structural relations with Aristolactam BIII (Ji et al., 2017).
Molecular Structure Analysis
The aristolactam BIII structure, characterized by its phenanthrene chromophore, is central to its physicochemical and biological activities. This motif is common across aristolactams and is integral to their interaction with biological targets (Kumar et al., 2003).
Chemical Reactions and Properties
Aristolactam BIII, like other aristolactams, participates in various chemical reactions due to its active functional groups. Synthesized derivatives have been evaluated for their biological activities, including cytotoxicity, where modifications on the phenanthrene nucleus and the lactam moiety have been explored (Couture et al., 2002).
Physical Properties Analysis
The physical properties of aristolactam BIII, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure. Detailed studies on these properties are essential for understanding its behavior in different environments and applications.
Chemical Properties Analysis
Aristolactam BIII exhibits specific chemical properties due to its molecular structure. Its reactivity and interactions with DNA, for example, have been subjects of interest. Studies have shown the ability of aristolactams to form DNA adducts, which is significant for understanding their biological impact and potential risks (Pfau et al., 1991).
科学研究应用
DYRK1A 抑制
马兜铃内酰胺 BIII 已被确定为一种天然来源的双特异性酪氨酸磷酸化调节激酶 1A (DYRK1A) 抑制剂 . DYRK1A 是唐氏综合征 (DS) 中的一个重要致病因素,其中由于人类 21 号染色体的三体性,DYRK1A 的表达量提高了 1.5 倍 . This compound 已显示出在挽救唐氏综合征相关表型方面的潜力 .
神经系统疾病的治疗
This compound 已显示出在治疗神经系统疾病方面的潜力。 它已被发现可以挽救 DYRK1A 转基因小鼠来源的成纤维细胞的增殖缺陷以及 DS 样果蝇模型的神经缺陷 .
抑制 Tau 蛋白过度磷酸化
口服给予this compound 已被发现可以急性抑制 DYRK1A 转基因小鼠脑中的 Tau 蛋白过度磷酸化 . 这表明this compound 在治疗以 Tau 蛋白过度磷酸化为重要因素的神经退行性疾病方面具有潜在应用价值。
CDK1/Cyclin B 抑制
在对 2,500 种植物提取物的系统体外评估中,发现this compound 对 DYRK1A 具有亚微摩尔 IC50 值,并且还能抑制 CDK1/Cyclin B . CDK1/Cyclin B 在细胞周期调控中起着至关重要的作用,其抑制可能对癌症治疗有影响 .
在癌症治疗中的潜在作用
鉴于其对 DYRK1A 和 CDK1/Cyclin B 的抑制作用,this compound 可能会被用于癌症治疗。 这两种激酶都与多种人类疾病(如癌症)有关 .
源自草药植物的天然产物
This compound 是一种源自草药植物的天然产物 . 这表明this compound 在天然药物和药物发现领域具有潜在应用价值。
作用机制
Target of Action
Aristolactam BIII is a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a significant pathogenic factor in Down syndrome, where it is overexpressed due to trisomy of human chromosome 21 .
Mode of Action
Aristolactam BIII potently inhibits the kinase activity of DYRK1A in vitro . It effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells .
Biochemical Pathways
The inhibition of DYRK1A by Aristolactam BIII affects the phosphorylation of Tau, a protein that stabilizes microtubules in neurons . Over-phosphorylation of Tau can lead to the formation of neurofibrillary tangles, a hallmark of several neurodegenerative diseases.
Pharmacokinetics
It’s known that aristolactam biii can be administered orally .
Result of Action
Aristolactam BIII rescues the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts and neurological and phenotypic defects of Down syndrome-like Drosophila models . It also acutely suppresses Tau hyperphosphorylation in the brain of DYRK1A transgenic mice .
安全和危害
生化分析
Biochemical Properties
Aristolactam BIII potently inhibits the kinase activity of DYRK1A . It effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells . The inhibition of DYRK1A by Aristolactam BIII is considered a therapeutic strategy to modify diseases related to DYRK1A overexpression .
Cellular Effects
Aristolactam BIII has been shown to rescue the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts . It also ameliorates neurological and phenotypic defects of Down Syndrome-like Drosophila models . Aristolactam BIII significantly increased cyclin D1 content in primary fibroblasts of DYRK1A transgenic mice and increased BrdU labeling by 2–3 times .
Molecular Mechanism
The molecular mechanism of Aristolactam BIII involves the inhibition of DYRK1A’s kinase activity . This inhibition effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells . The suppression of Tau hyperphosphorylation is believed to be a key factor in the therapeutic potential of Aristolactam BIII for the treatment of DYRK1A-related diseases .
Dosage Effects in Animal Models
The effects of Aristolactam BIII at different dosages in animal models have not been extensively studied. It has been demonstrated that Aristolactam BIII can ameliorate cognitive impairment in DYRK1A overexpression mice in vivo .
Metabolic Pathways
It is known that Aristolactam BIII inhibits DYRK1A, which plays a significant role in various cellular processes .
Transport and Distribution
The transport and distribution of Aristolactam BIII within cells and tissues have not been extensively studied. It has been isolated from the roots of certain plant species , suggesting that it may be transported and distributed within these plants.
Subcellular Localization
Given its role as a DYRK1A inhibitor, it is likely that it localizes to areas of the cell where DYRK1A is present .
属性
IUPAC Name |
4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGOEOSXXHWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of Aristolactam BIII?
A1: Aristolactam BIII has shown promising biological activity, particularly as a DYRK1A inhibitor []. This inhibition has been linked to the rescue of Down syndrome-related phenotypes in research studies []. Additionally, Aristolactam BIII has demonstrated cytotoxic activity against several cancer cell lines, including P-388, HT-29, and A549 [].
Q2: Where is Aristolactam BIII naturally found?
A2: Aristolactam BIII has been isolated from various plant species, including Ottonia anisum [], Piper arborescens [], and Fissistigma balansae []. These plants belong to the Piperaceae family, known for its diverse chemical constituents and medicinal properties.
Q3: Are there any synthetic routes available for producing Aristolactam BIII?
A3: While the provided research papers do not delve into the specific synthesis of Aristolactam BIII, they highlight a general approach for synthesizing phenanthrene lactams, including other aristolactams []. This method employs a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction using isoindolin-1-one and 2-formylphenylboronic acid []. Adapting this method for Aristolactam BIII synthesis could be an area of further exploration.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



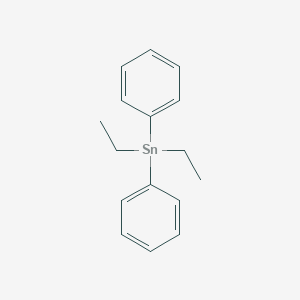


![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)
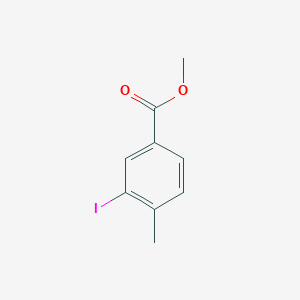
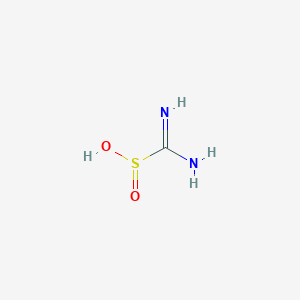
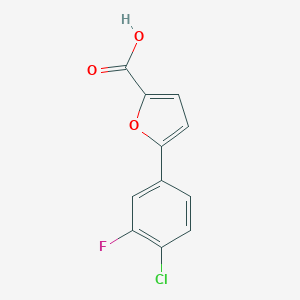

![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
